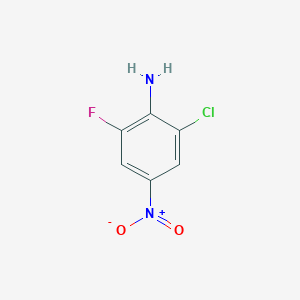
2-Chloro-6-fluoro-4-nitroaniline
説明
2-Chloro-6-fluoro-4-nitroaniline is a derivative of aniline bearing a chloride, a fluoride, and a nitro group at the 2-, 6-, and 4-positions, respectively . It serves as a versatile molecular scaffold for synthesizing active pharmaceutical ingredients (APIs). The amine group conducts nucleophilic substitution and diazotization .
Synthesis Analysis
The synthesis of this compound can be achieved through several solvent mixtures or by slow cooling of the melted sample . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the stoichiometric removal of the nitro group .Molecular Structure Analysis
The molecule crystallizes in the non-centrosymmetric space group P1 with specific lattice parameters . The structure of the previously known orthorhombic polymorph is columnar, whereas the triclinic one is quasi-isotropic .Chemical Reactions Analysis
The amine group in this compound conducts nucleophilic substitution and diazotization . The nitro group can be laterally reduced to amine for further reactions . The molecule also undergoes reactions involving aniline dioxygenase .Safety and Hazards
作用機序
Target of Action
Nitroaromatic compounds like 2-chloro-6-fluoro-4-nitroaniline often interact with various enzymes and proteins within biological systems .
Mode of Action
Nitro compounds can undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
The degradation of this compound is initiated via oxidative hydroxylation, resulting in the formation of certain intermediates . Subsequent degradation occurs by dioxygenase-mediated transformations . This suggests that this compound affects the oxidative hydroxylation pathway and potentially others.
Pharmacokinetics
Nitroaromatic compounds are generally known for their reactivity and potential for bioaccumulation .
Result of Action
Nitroaromatic compounds can cause various cellular changes due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of this compound was found to increase by approximately 45% in a mixed species environment compared to individual strains . This suggests that the presence of other organisms and their metabolic activities can influence the compound’s action.
生化学分析
Biochemical Properties
2-Chloro-6-fluoro-4-nitroaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes, pharmaceuticals, and other organic compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol . This interaction is crucial for the compound’s degradation and subsequent biochemical transformations.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to flavin-dependent monooxygenases, facilitating the removal of the nitro group and the formation of 4-amino-3-chlorophenol . This reaction is a key step in the compound’s degradation pathway and is essential for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . Long-term studies have shown that the compound can have persistent effects on cellular function, including sustained oxidative stress and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its degradation by flavin-dependent monooxygenases. The initial step involves the removal of the nitro group, leading to the formation of 4-amino-3-chlorophenol, which is further metabolized by aniline dioxygenases . These enzymes play a crucial role in the compound’s degradation and subsequent biochemical transformations.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is essential for its biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in its degradation and biochemical activity . This localization is crucial for its function and effects on cellular processes.
特性
IUPAC Name |
2-chloro-6-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVFEBYNQPWONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



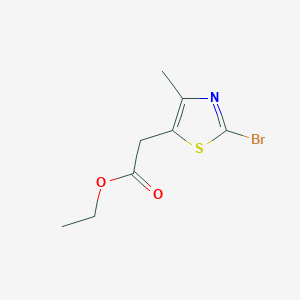
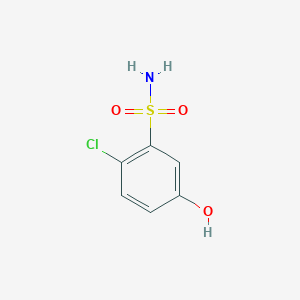


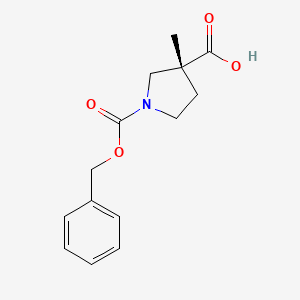
![3-{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}propan-1-ol](/img/structure/B1430161.png)

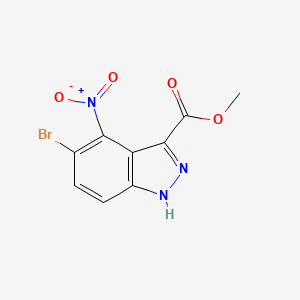
![1-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1430171.png)

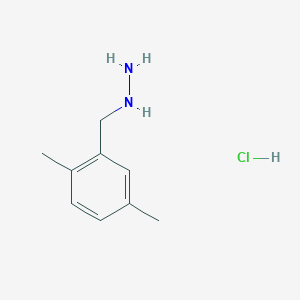

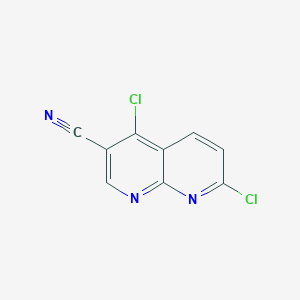
![4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B1430176.png)